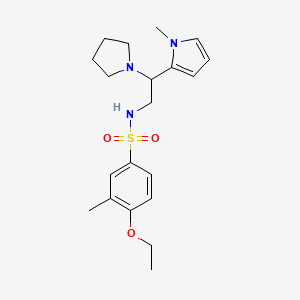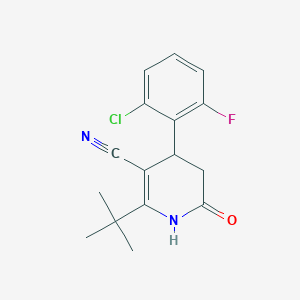
2-(Tert-butyl)-4-(2-chloro-6-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of specific reagents to introduce various functional groups. In the case of tert-butyl compounds, the synthesis methods can vary based on the desired structure and properties of the final product. For instance, the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was achieved using iso-butoxycarbonyl chloride (i-BuOCOCl) through a mixed anhydride method . This method allowed for the introduction of the tert-butyl group and the phenylthio moiety into the pyrrolidine ring system. Similarly, the synthesis of 2,5-Di-tert-butyl-1,4-di-(p-benzoic acid oxyl) benzene involved a nucleophilic substitution reaction followed by alkaline hydrolysis, which resulted in the formation of two ether bonds and two tert-butyl groups . Another synthesis approach was used for 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with an aromatic aldehyde to afford the corresponding Schiff base compounds .
Molecular Structure Analysis
The molecular structure of synthesized compounds is crucial for understanding their properties and potential applications. X-ray diffraction studies have been used to determine the crystal structure of these tert-butyl compounds. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was found to crystallize in the triclinic space group P1, with the proline ring adopting an envelope conformation . The structure of (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was also determined by X-ray crystallographic analysis, revealing intramolecular hydrogen bonds that stabilize the molecular and crystal structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of tert-butyl compounds are often characterized by spectroscopic methods such as FTIR, 1H NMR, 13C NMR, and MS. These methods provide insights into the functional groups present and the purity of the synthesized compounds. For instance, the chemical structure of 2,5-Di-tert-butyl-1,4-di-(p-benzoic acid oxyl) benzene was confirmed using these spectroscopic techniques, indicating the successful introduction of the tert-butyl groups and the formation of ether bonds . The Schiff base compounds synthesized in another study were also characterized using FTIR, 1H, and 13C NMR spectroscopy, which helped in confirming the structures of the final products .
Physical and Chemical Properties Analysis
The physical properties such as melting points and crystalline forms can provide additional information about the purity and stability of the synthesized compounds. For example, the melting point of 2,5-Di-tert-butyl-1,4-di-(p-benzoic acid oxyl) benzene was reported to be 340 °C, indicating a high degree of thermal stability . The crystallographic analysis also reveals information about the intermolecular interactions, such as hydrogen bonds, which can influence the physical properties and reactivity of the compounds .
Scientific Research Applications
Activation and Complex Formation
- The compound is involved in the activation of sp² and sp³ C-H bonds, forming complexes with unique properties. For example, 2-tert-Butyl-6-(4-fluorophenyl)pyridine reacts with K(2)PtCl(4) resulting in cyclometalated complexes through C-H bond activation. This process has been studied for its delicate balance between two types of cyclometalation (Crosby et al., 2009).
Synthesis of Derivatives
- There are studies focused on synthesizing various derivatives of the compound. For instance, the reaction of similar pyridine carbonitriles with arylidene malononitrile leads to the creation of isoquinoline derivatives, demonstrating the compound's reactivity and versatility in creating new chemical entities (Al-Issa, 2012).
Corrosion Inhibition
- Some derivatives, like pyrazolopyridine derivatives, have been synthesized and studied for their potential as corrosion inhibitors for metals. This application is significant in industrial settings, where corrosion can be a major issue (Dandia et al., 2013).
Cyclization Reactions
- The compound is used in cyclization reactions to produce various cyclic compounds. For example, tert-Butyl 2,5-diaryl-3-oxopent-4-ynoates undergo cyclizations to form different ring structures, highlighting its utility in complex organic synthesis (Hermann & Brückner, 2018).
Polymer Synthesis
- It has applications in polymer synthesis, where derivatives of the compound are used to create polyamides with unique properties, demonstrating its utility in materials science (Hsiao et al., 2000).
properties
IUPAC Name |
6-tert-butyl-4-(2-chloro-6-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O/c1-16(2,3)15-10(8-19)9(7-13(21)20-15)14-11(17)5-4-6-12(14)18/h4-6,9H,7H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMKNKBLLIBTEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(CC(=O)N1)C2=C(C=CC=C2Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

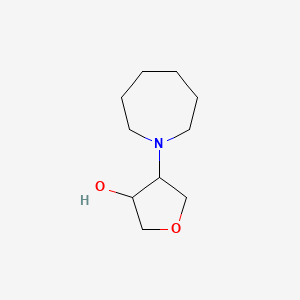
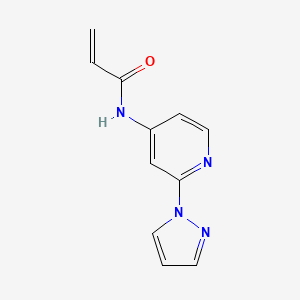

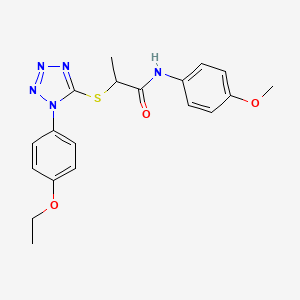
![Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2504560.png)
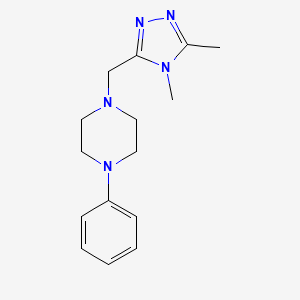
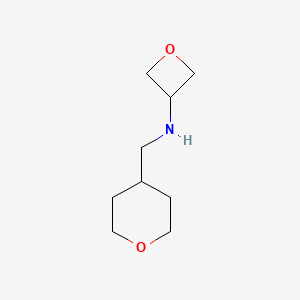
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2504568.png)
![Methyl 4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)benzoate](/img/structure/B2504569.png)
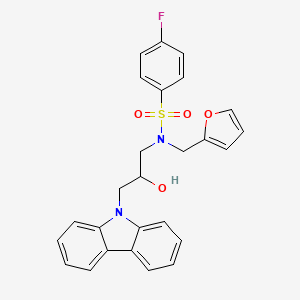
![3'-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2504572.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2504573.png)

